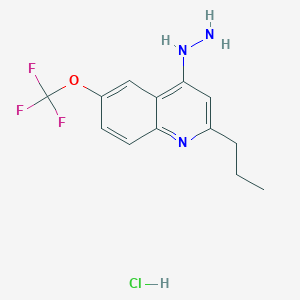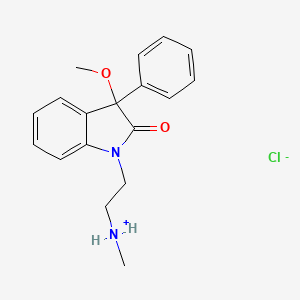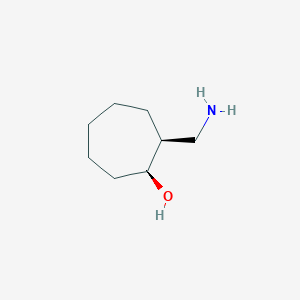
2,7-Bis(4-pyridyl)-9,9-diethylfluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis(4-pyridyl)-9,9-diethylfluorene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two pyridyl groups attached at the 2 and 7 positions of the fluorene core, with diethyl groups at the 9 position. It is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
2,7-Bis(4-pyridyl)-9,9-diethylfluorene can be synthesized via a Suzuki coupling reaction. This method involves the reaction of 2,7-dibromo-9,9-diethylfluorene with 4-pyridylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction remains a scalable and efficient method for its synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound in industrial settings.
化学反応の分析
Types of Reactions
2,7-Bis(4-pyridyl)-9,9-diethylfluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the pyridyl groups to their corresponding amines.
Substitution: The pyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include fluorenone derivatives, amine-substituted fluorenes, and various substituted pyridyl derivatives.
科学的研究の応用
2,7-Bis(4-pyridyl)-9,9-diethylfluorene has a wide range of applications in scientific research:
作用機序
The mechanism by which 2,7-Bis(4-pyridyl)-9,9-diethylfluorene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved include interactions with DNA and other biomolecules, where the compound can intercalate or bind, leading to changes in fluorescence .
類似化合物との比較
Similar Compounds
2,7-Bis(4-pyridyl)fluorene: Lacks the diethyl groups at the 9 position, resulting in different photophysical properties.
2,7-Bis(4-pyridyl)thiazolo[5,4-d]thiazole: Contains a thiazole ring, offering different electronic and structural characteristics.
3,5-Bis(1’,2’,4’-triazol-1’-yl)pyridine: Features triazole groups, leading to distinct coordination chemistry and applications.
Uniqueness
2,7-Bis(4-pyridyl)-9,9-diethylfluorene is unique due to its combination of pyridyl and diethyl groups, which confer specific photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise fluorescence characteristics and chemical stability.
特性
分子式 |
C27H24N2 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
4-(9,9-diethyl-7-pyridin-4-ylfluoren-2-yl)pyridine |
InChI |
InChI=1S/C27H24N2/c1-3-27(4-2)25-17-21(19-9-13-28-14-10-19)5-7-23(25)24-8-6-22(18-26(24)27)20-11-15-29-16-12-20/h5-18H,3-4H2,1-2H3 |
InChIキー |
LPNHKDNMNBPTJN-UHFFFAOYSA-N |
正規SMILES |
CCC1(C2=C(C=CC(=C2)C3=CC=NC=C3)C4=C1C=C(C=C4)C5=CC=NC=C5)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B15344075.png)
![[(1R,2S)-1-(4-aminobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride](/img/structure/B15344094.png)






